REACTION_SMILES
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[Cl:1][CH2:2][C:3]#[N:4].[Na:5].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20].[c:6]1([CH3:15])[cH:7][c:8]([S:12](=[O:13])[OH:14])[cH:9][cH:10][cH:11]1>>[CH2:2]([C:3]#[N:4])[S:12]([c:8]1[cH:7][c:6]([CH3:15])[cH:11][cH:10][cH:9]1)(=[O:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(S(=O)O)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(S(=O)(=O)CC#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |